molecular formula C14H17ClN2O2 B13396077 Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- CAS No. 10573-22-5

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL-

Cat. No.: B13396077
CAS No.: 10573-22-5
M. Wt: 280.75 g/mol
InChI Key: NCDXBSVHIGDPOE-UHFFFAOYSA-N
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Description

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- typically involves the reaction of imidazole-5-carboxylic acid with alpha-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then esterified with ethanol to form the ethyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The ethyl ester group can provide different solubility and stability properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDXBSVHIGDPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909693
Record name Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-66-7, 10573-22-5
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010573225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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